Iocarmate meglumine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

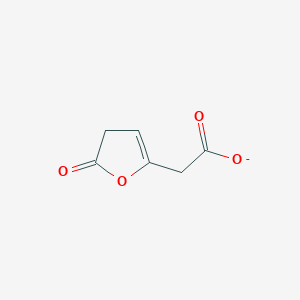

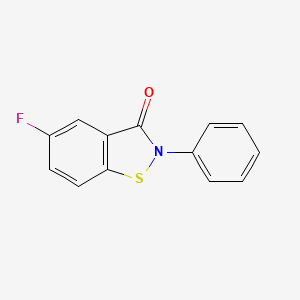

Iocarmate meglumine is a water-soluble contrast medium primarily used in radiological procedures such as lumbar radiculography and ventriculography . It is formed by linking two molecules of meglumine iothalamate with a bridge of adipic acid . This compound is known for its low toxicity and high radiographic quality, making it a preferred choice in medical imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iocarmate meglumine is synthesized by linking two molecules of meglumine iothalamate (Conray) with a bridge of adipic acid . The reaction involves the removal of an acetyl group from meglumine iothalamate and the subsequent formation of a bridge with adipic acid .

Industrial Production Methods

The industrial production of this compound involves the preparation of a 60% aqueous solution of the compound, providing 28% iodine weight/volume . The solution is carefully formulated to ensure stability and efficacy for use in medical imaging .

Chemical Reactions Analysis

Types of Reactions

Iocarmate meglumine undergoes various chemical reactions, including substitution and complexation reactions . These reactions are essential for its function as a contrast medium in radiological procedures.

Common Reagents and Conditions

Common reagents used in the preparation and reactions of this compound include adipic acid, meglumine iothalamate, and various solvents to maintain the aqueous solution . The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound.

Major Products Formed

The major product formed from the synthesis of this compound is the contrast medium itself, which is used in various radiological procedures . The compound’s high iodine content contributes to its effectiveness in imaging applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of iocarmate meglumine involves its ability to enhance the contrast of radiographic images . The compound’s high iodine content allows it to absorb X-rays effectively, providing clear and detailed images of the body’s internal structures . The molecular targets include various tissues and organs that require imaging for diagnostic purposes .

Comparison with Similar Compounds

Similar Compounds

Meglumine iothalamate: A precursor to iocarmate meglumine, used in similar radiological applications.

Diatrizoate meglumine: Another iodinated contrast medium used in medical imaging.

Iodipamide meglumine: Used in cholangiography and other imaging procedures.

Uniqueness

This compound is unique due to its high iodine content and low toxicity, making it a preferred choice for radiological procedures . Its ability to provide high-quality images with minimal adverse reactions sets it apart from other contrast media .

Properties

CAS No. |

54605-45-7 |

|---|---|

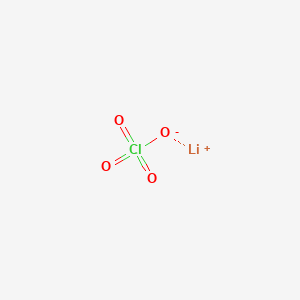

Molecular Formula |

C38H54I6N6O18 |

Molecular Weight |

1644.3 g/mol |

IUPAC Name |

3-[[6-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-6-oxohexanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C24H20I6N4O8.2C7H17NO5/c1-31-21(37)9-13(25)11(23(39)40)17(29)19(15(9)27)33-7(35)5-3-4-6-8(36)34-20-16(28)10(22(38)32-2)14(26)12(18(20)30)24(41)42;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h3-6H2,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36)(H,39,40)(H,41,42);2*4-13H,2-3H2,1H3 |

InChI Key |

HOBKVSAGFBYKRQ-UHFFFAOYSA-N |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |

Key on ui other cas no. |

54605-45-7 |

Synonyms |

Dimer-X Dimeriks iocarmate meglumine iocarmic acid, monomeglumine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B1260851.png)

![48-(8-Aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B1260857.png)

![3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260859.png)